REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:24]([O:25][CH3:26])=[CH:23][C:12]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])=[C:11]([N+:27]([O-])=O)[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(S([O-])=O)([O-])=O.[Na+].[Na+].O.[OH-].[Na+]>C(#N)C>[NH2:27][C:11]1[CH:10]=[C:9]([O:8][CH2:1][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[C:24]([O:25][CH3:26])=[CH:23][C:12]=1[C:13]([O:15][CH2:16][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1)=[O:14] |f:1.2.3,5.6|
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC(=C(C(=O)OCC2=CC=CC=C2)C=C1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
882 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
160.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
588 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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25 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
adjusted to 25° C
|
Type
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TEMPERATURE
|
Details
|
The slurry was then heated to 65° C.
|
Type
|
CUSTOM
|
Details
|
the lower aqueous phase was removed
|
Type
|
ADDITION
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Details
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Concentrated hydrochloric acid (35% w/w, 7.25 ml) was then added
|
Type
|
TEMPERATURE
|
Details
|
to cool to 40° C.
|
Type
|
CUSTOM
|
Details
|
to 20° C
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide solution (47% w/w, 12.4 ml) was added
|
Type
|
TEMPERATURE
|
Details
|
the slurry cooled to 0° C
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OCC2=CC=CC=C2)C=C(C(=C1)OCC1=CC=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |